molecular formula C19H13F3O6 B2702580 ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate CAS No. 637750-31-3

ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate

Cat. No.: B2702580
CAS No.: 637750-31-3
M. Wt: 394.302
InChI Key: UEHNVIKHAJXKMB-UHFFFAOYSA-N
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Description

Ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate (CAS 637750-31-3, molecular formula C₂₀H₁₅F₃O₆) is a chromene-based benzoate ester featuring a trifluoromethyl (-CF₃) substituent at the 2-position of the chromen-4-one core. Chromenes are oxygen-containing heterocycles with broad applications in medicinal chemistry and materials science due to their photophysical properties and biological activity . Structural determination of such compounds often employs X-ray crystallography using programs like SHELXL .

Properties

IUPAC Name

ethyl 4-[7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3O6/c1-2-26-18(25)10-3-6-12(7-4-10)27-16-15(24)13-8-5-11(23)9-14(13)28-17(16)19(20,21)22/h3-9,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHNVIKHAJXKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate typically involves the following steps:

  • Formation of the Chromen-4-one Core: : The chromen-4-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. For this compound, 7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl is synthesized using 2-hydroxyacetophenone and ethyl trifluoroacetoacetate under acidic conditions.

  • Esterification: : The hydroxy group at the 7-position of the chromen-4-one is then esterified with ethyl 4-hydroxybenzoate using a suitable esterification agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for the Pechmann condensation and esterification steps, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group at the 7-position can undergo oxidation to form a quinone derivative.

    Reduction: The carbonyl group at the 4-position can be reduced to form a hydroxy derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted chromen-4-one derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate has garnered attention for its potential therapeutic benefits. The compound's structure suggests it may interact with biological targets, particularly enzymes and receptors involved in disease pathways.

Antimicrobial Activity

Research indicates that derivatives of coumarin compounds, including those with trifluoromethyl groups, exhibit antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate significant inhibition against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential as antimicrobial agents .

Antioxidant Properties

The presence of the chromene structure in the compound contributes to its antioxidant activity. Compounds with similar structures have been investigated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Case Studies

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

Synthesis and Biological Evaluation

A recent study synthesized a series of coumarin derivatives and evaluated their biological activities. Among these, certain derivatives exhibited promising antimicrobial properties, suggesting that modifications to the chromene structure can enhance efficacy against pathogens .

In Silico Studies

In silico modeling has been employed to predict the interaction of this compound with biological targets. These studies provide insights into binding affinities and potential therapeutic applications .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The chromen-4-one core can interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s -CF₃ group increases electrophilicity at the chromen-4-one core, favoring interactions with nucleophilic biological targets (e.g., enzymes) .

Solubility and Bioavailability :

  • The piperazinyl analog (CAS 847049-28-9) exhibits improved aqueous solubility due to its basic nitrogen atoms, making it more suitable for oral administration . The allyl ether derivative (CAS 637750-63-1) may prioritize membrane permeability over solubility .

Synthetic Accessibility: The target compound and its analogs are synthesized via nucleophilic aromatic substitution or Mitsunobu reactions, as seen in and . The pyrimidine-pyridine hybrid () requires Suzuki-Miyaura coupling, reflecting higher synthetic complexity .

Biological Activity :

  • Chromene derivatives with -CF₃ (e.g., target compound) show promise in antimicrobial studies, whereas tetrahydrochromens () are explored for antitumor activity due to their planar, conjugated systems .

Biological Activity

Ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate is a synthetic compound belonging to the class of chromenone derivatives, characterized by its unique structural features that include a trifluoromethyl group and a hydroxy moiety. This article explores its biological activity, focusing on its potential pharmacological applications, mechanisms of action, and comparative analysis with structurally similar compounds.

Structural Overview

The compound can be described as follows:

  • Chemical Formula : C16H14F3O5
  • Molecular Weight : 358.27 g/mol
  • Key Functional Groups :
    • Ethyl ester
    • Hydroxy group
    • Trifluoromethyl group

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and leading to effective interaction with microbial targets .
  • Inhibition of Enzymatic Activity : Studies have shown that derivatives with similar structures can inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes . this compound may exhibit comparable inhibitory effects.
  • Antioxidant Properties : The hydroxy group contributes to radical scavenging activity, making it a potential candidate for antioxidant applications .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound in comparison to structurally related compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 7-hydroxycoumarinSimilar chromenone core; no trifluoromethylAntioxidant
Mthis compoundLacks piperazine; simpler structureAntimicrobial
Trifluoromethylated benzoatesCommon trifluoromethyl groupVaries widely; often used in drug design

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar chromenone derivatives against Gram-positive bacteria, showing minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM . The compound exhibited bactericidal action, inhibiting protein synthesis pathways.
  • Cytotoxicity Tests : In vitro studies on cell lines (e.g., MCF-7) indicated that compounds with similar structures could induce cytotoxic effects, suggesting potential applications in cancer therapy .
  • Molecular Docking Studies : Computational studies revealed that the trifluoromethyl group interacts favorably with active sites of target enzymes, enhancing binding affinity and biological activity .

Q & A

Advanced Research Question

  • Catalytic Systems : Use Lewis acids like BF₃·Et₂O or Sc(OTf)₃ to enhance cyclization efficiency in chromene synthesis. These catalysts stabilize transition states without decomposing the CF₃ group .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while dichloromethane minimizes side reactions .
  • Temperature Control : Maintain temperatures below 80°C during trifluoromethyl group incorporation to prevent thermal degradation.
    Data-Driven Approach : Perform DOE (Design of Experiments) to evaluate interactions between catalyst loading, solvent, and temperature .

What spectroscopic techniques are critical for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), the ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂), and hydroxyl protons (δ 9–10 ppm, exchangeable) .
    • ¹³C NMR : Confirm the carbonyl (C=O) at ~165–175 ppm and CF₃ carbon at ~120 ppm (quartet due to J-C-F coupling) .
  • IR Spectroscopy : Detect C=O stretches (1680–1750 cm⁻¹) and O-H stretches (3200–3600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₁₉H₁₅F₃O₆) .

How can researchers address contradictions in spectral data, such as unexpected splitting in NMR signals?

Advanced Research Question

  • Dynamic Effects : The trifluoromethyl group may induce restricted rotation in the chromene ring, causing non-equivalent proton environments. Use variable-temperature NMR to observe coalescence of split signals .
  • Solvent Artifacts : Deuterochloroform (CDCl₃) can interact with hydroxyl groups, broadening signals. Switch to DMSO-d₆ to resolve exchangeable protons .
  • Impurity Analysis : Compare experimental data with computational predictions (e.g., DFT calculations for ¹³C chemical shifts) to identify side products .

What safety protocols are essential for handling this compound in the lab?

Basic Research Question

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation of fine powders .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group .
  • Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent dispersion .

What mechanistic studies are recommended to elucidate the role of the trifluoromethyl group in biological activity?

Advanced Research Question

  • Metabolic Stability Assays : Compare half-life (t₁/₂) of the CF₃-substituted compound with non-fluorinated analogs in liver microsomes. The CF₃ group often reduces oxidative metabolism .
  • Molecular Docking : Use software like AutoDock to model interactions with target enzymes (e.g., kinases or cytochrome P450). The CF₃ group may enhance hydrophobic binding .
  • Isotopic Labeling : Synthesize ¹⁹F-labeled analogs for in vivo tracking via ¹⁹F MRI or PET imaging .

How does the compound’s stability vary under different pH and temperature conditions?

Advanced Research Question

  • pH Stability :
    • Acidic (pH < 3) : Ester hydrolysis may occur, releasing 4-hydroxybenzoic acid. Monitor via HPLC .
    • Basic (pH > 9) : The chromene ring’s oxo group may undergo nucleophilic attack. Stabilize with buffered solutions (pH 7–8) .
  • Thermal Stability : TGA (Thermogravimetric Analysis) shows decomposition >200°C. Store at –20°C for long-term stability .

What strategies are used to assess the compound’s biological activity in vitro?

Basic Research Question

  • Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7). The chromene scaffold is known for antiproliferative effects .
  • Enzyme Inhibition : Screen against COX-2 or topoisomerase II using fluorogenic substrates. Dose-response curves (IC₅₀) quantify potency .
  • Solubility Optimization : Prepare DMSO stock solutions (<1% final concentration) to avoid solvent toxicity .

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